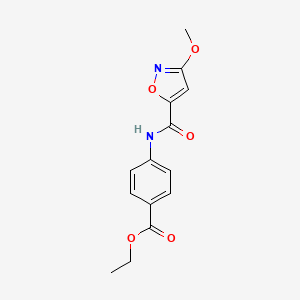

ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(3-methoxy-1,2-oxazole-5-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-3-20-14(18)9-4-6-10(7-5-9)15-13(17)11-8-12(19-2)16-21-11/h4-8H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJFBRYXZXMLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : DMF (boiling point: 153°C) is preferred due to its ability to stabilize intermediates and facilitate cyclization at elevated temperatures.

-

Temperature : Reactions are conducted at 130–160°C, often under reflux, to achieve completion within 5–10 hours.

-

Stoichiometry : A 2:1 molar ratio of thiourea to diketone ester ensures complete conversion, with excess thiourea acting as a scavenger for byproducts.

Table 1: Oxazole Synthesis Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 160 | 8 | 78 |

| DMSO | 140 | 10 | 65 |

| Solvent-free | 150 | 12 | 60 |

Data adapted from US6333414B1.

The product is isolated via precipitation upon cooling, followed by filtration and recrystallization from dichloromethane or ethyl acetate.

Amide Bond Formation through Carbodiimide-Mediated Coupling

The oxazole intermediate is coupled with ethyl 4-aminobenzoate using carbodiimide-based activation. Research from White Rose et al. highlights two dominant strategies:

Method A: DCC/DMAP Activation

-

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Procedure : The carboxylic acid (3-methoxy-1,2-oxazole-5-carboxylic acid) is activated in situ by DCC, forming an O-acylisourea intermediate. DMAP catalyzes nucleophilic attack by the amine (ethyl 4-aminobenzoate), yielding the amide.

-

Conditions : Room temperature, 12–24 hours.

-

Yield : 70–85% after purification via silica gel chromatography (eluent: dichloromethane/methanol).

Method B: Oxalyl Chloride Activation

-

Reagents : Oxalyl chloride in dichloromethane with catalytic DMF.

-

Procedure : The carboxylic acid is converted to its acyl chloride, which reacts directly with the amine.

-

Conditions : 0°C to room temperature, 2–4 hours.

Table 2: Comparison of Amidation Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | DCC/DMAP | 24 | 85 | 98 |

| B | Oxalyl chloride | 4 | 75 | 95 |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

Continuous Flow Reactors

Automated Purification Systems

-

Chromatography : Reverse-phase HPLC with acetonitrile/water gradients ensures >99% purity for pharmaceutical applications.

-

Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product with consistent melting points (mp: 120–122°C).

Purification and Characterization Techniques

Purification Workflow

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 4-(3-hydroxy-1,2-oxazole-5-amido)benzoate.

Reduction: Formation of ethyl 4-(3-methoxy-1,2-oxazoline-5-amido)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on heterocyclic substituents and linkage types. Below is a comparative analysis using evidence-derived examples:

Key Findings:

Heterocycle Influence: 1,2-Oxazole (Isoxazole) vs. Methoxy vs. Trifluoromethyl: The methoxy group in the target compound donates electrons, contrasting with the electron-withdrawing trifluoromethyl group in oxadiazole analogues, which enhances metabolic stability .

Linkage Effects: Amide vs. Phenethylamino: Direct amide linkage (target compound) may reduce steric hindrance compared to I-6273’s phenethylamino group, favoring target engagement . Ethoxy vs. Ester: Ethyl 4-(dimethylamino)benzoate lacks a heterocycle but demonstrates high reactivity in polymerization, highlighting the role of substituent electronic properties.

Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based analogues in resin cements, emphasizing the importance of substituent choice in material science .

Biological Activity

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group and the benzoate moiety further enhances its chemical reactivity and potential bioactivity.

Structural Formula

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxazole ring can modulate enzymatic activity by either inhibiting or activating specific pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved in its action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 5.64 µM |

| Pseudomonas aeruginosa | 13.40 µM |

The compound's effectiveness against these microorganisms suggests it could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and disruption of microtubule networks.

Case Study: Anticancer Activity

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and T47D (breast cancer). The observed IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other oxazole derivatives:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Aleglitazar | Antidiabetic | Oxazole derivative |

| Ditazole | Platelet aggregation inhibitor | Contains oxazole ring |

| Mubritinib | Tyrosine kinase inhibitor | Targets specific kinases |

| Oxaprozin | COX-2 inhibitor | Anti-inflammatory properties |

This comparison highlights how this compound may possess distinct biological activities due to its specific substitution pattern on the oxazole ring.

Q & A

Q. What mechanistic studies are necessary to elucidate the compound’s enzyme inhibition pathways?

- Methodology :

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.